Kanzonol Y

Description

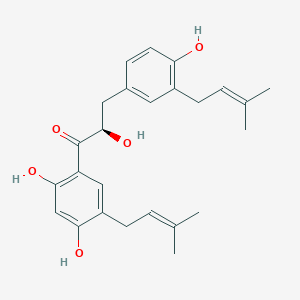

Kanzonol Y is a prenylated chalcone (a subclass of flavonoids) isolated primarily from Glycyrrhiza glabra (licorice) . Its IUPAC name is 1-[2,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-2-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]propan-1-one, with the molecular formula C25H30O5 and a molecular weight of 410.50 g/mol . Key physicochemical properties include a high lipophilicity (XLogP = 6.30), topological polar surface area (TPSA) of 98.00 Ų, and hydrogen-bonding capacity (5 acceptors, 4 donors) . Pharmacologically, this compound exhibits anti-inflammatory, antioxidant, and antiviral activities, particularly against adenoviruses and Zika virus (ZIKV) . Its structural uniqueness lies in two prenyl (3-methylbut-2-en-1-yl) groups attached to the A and B rings of the chalcone scaffold, which enhance its bioactivity .

Properties

CAS No. |

184584-87-0 |

|---|---|

Molecular Formula |

C25H30O5 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(2R)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-2-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propan-1-one |

InChI |

InChI=1S/C25H30O5/c1-15(2)5-8-18-11-17(7-10-21(18)26)12-24(29)25(30)20-13-19(9-6-16(3)4)22(27)14-23(20)28/h5-7,10-11,13-14,24,26-29H,8-9,12H2,1-4H3/t24-/m1/s1 |

InChI Key |

DKIYWPRXYDNQFG-XMMPIXPASA-N |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)[C@@H](CC2=CC(=C(C=C2)O)CC=C(C)C)O)C |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C(CC2=CC(=C(C=C2)O)CC=C(C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Kanzonol Y can be synthesized through the extraction and fractionation of the methanolic extract of Glycyrrhiza glabra roots. The process involves silica gel column chromatography and preparative thin-layer chromatography (TLC) to isolate the compound . The structure of this compound is confirmed through spectroscopic and mass spectrometric analyses.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from licorice roots, followed by purification using chromatographic techniques. Advances in biotechnological methods may also facilitate the production of this compound through microbial synthesis or plant cell cultures.

Chemical Reactions Analysis

Types of Reactions: Kanzonol Y undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are known for their biological activities.

Reduction: Reduction reactions can convert the chalcone structure to dihydrochalcones, altering its biological properties.

Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of various derivatives with different pharmacological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products: The major products formed from these reactions include quinones, dihydrochalcones, and various substituted derivatives, each with unique biological activities.

Scientific Research Applications

Chemistry: Kanzonol Y serves as a precursor for synthesizing other bioactive flavonoids and chalcones.

Biology: It exhibits significant antioxidant activity, protecting cells from oxidative stress.

Medicine: this compound has shown potential in antiviral, antimicrobial, and anti-inflammatory therapies

Industry: Its antioxidant properties make it a valuable additive in food and cosmetic industries to prevent oxidation and prolong shelf life.

Mechanism of Action

Kanzonol Y exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative damage.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of various bacteria and fungi.

Comparison with Similar Compounds

Structural Comparison

Kanzonol Y belongs to a family of prenylated flavonoids isolated from Glycyrrhiza species. Key structural analogs include:

| Compound | Source | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | G. glabra | C25H30O5 | 410.50 | Two prenyl groups on A/B rings |

| Kanzonol W | G. glabra | C20H16O5 | 336.35 | Single prenyl group, fused benzopyran core |

| Kanzonol T | G. glabra | C25H24O6 | 420.47 | Methoxy substituents, one prenyl group |

| Kanzonol R | G. uralensis | C22H26O5 | 370.44 | Formyl group at C-3, single prenyl chain |

| Kanzonol E | G. kansuensis | C20H18O4 | 322.36 | Non-prenylated, hydroxylated chalcone |

Key Observations :

- Prenylation enhances lipophilicity and membrane permeability, as seen in this compound vs. non-prenylated Kanzonol E .

- Kanzonol W’s fused benzopyran core confers rigidity, reducing metabolic degradation compared to this compound’s flexible chalcone scaffold .

Pharmacological Activity

Key Insights :

- This compound’s anti-ZIKV activity is linked to its chalcone scaffold, which disrupts viral polymerase function .

- Kanzonol E’s superior α-amylase inhibition (vs. acarbose, -8.3 kcal/mol) correlates with its hydroxylation pattern, enabling stronger hydrogen bonding to enzyme active sites .

Pharmacokinetic Properties

Key Notes:

- This compound’s moderate bioavailability is attributed to its balanced logP (6.30) and hydrogen-bonding capacity .

- Kanzonol E’s lack of BBB penetration makes it suitable for peripheral targets without CNS side effects .

- Kanzonol W’s poor absorption correlates with its high molecular rigidity and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.